1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine 1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18323676
InChI: InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-13(11-18)12-6-7-14(20-4)15(10-12)21-5/h6-7,10,13H,8-9,11H2,1-5H3
SMILES:
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol

1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine

CAS No.:

Cat. No.: VC18323676

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine -

Specification

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
IUPAC Name tert-butyl 3-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-13(11-18)12-6-7-14(20-4)15(10-12)21-5/h6-7,10,13H,8-9,11H2,1-5H3
Standard InChI Key OFYIYHBOWBGLRE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)OC)OC

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • Molecular Formula: C₁₇H₂₅NO₄

  • Molecular Weight: 307.4 g/mol

  • IUPAC Name: tert-Butyl 3-(3,4-dimethoxyphenyl)pyrrolidine-1-carboxylate

  • SMILES: COC1=C(C=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)OC

  • Stereochemistry: The pyrrolidine ring adopts a non-planar conformation, enabling pseudorotation and diverse spatial orientations of substituents .

Physicochemical Properties

PropertyValueSource
LogP (XLOGP3)0.37
Solubility (ESOL)17.4 mg/mL (0.0934 mol/L)
TPSA55.56 Ų
H-Bond Donors1
H-Bond Acceptors3

The Boc group enhances solubility in organic solvents, while the dimethoxyphenyl moiety contributes to π-π stacking interactions in biological systems .

Synthesis and Optimization

Boc Protection of Pyrrolidine Amines

(S)-3-Aminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., KOH/MeOH) at 15–20°C for 1 hour, achieving 81.7% yield . Competing side products like DiBocAP (8.4%) are minimized via pH control (11.8–12.2) .

Reaction Conditions:

  • Substrate: (S)-3-Aminopyrrolidine (99.5% ee)

  • Reagents: Boc₂O, KOH (25% in MeOH)

  • Workup: Toluene extraction, reduced-pressure distillation .

Coupling with Aryl Halides

A Pd-catalyzed coupling of 1-Boc-3-aminopyrrolidine with 3-chloro-4-methoxyphenyl bromide employs BINAP and tris(dibenzylideneacetone)dipalladium(0), yielding 3-(3,4-dimethoxyphenyl) derivatives at 100°C .

Example:

  • Catalyst: Pd₂(dba)₃ (2.7 mol%)

  • Ligand: BINAP (10 mol%)

  • Base: NaOtBu (1.5 eq)

  • Yield: 65–78% after silica gel chromatography .

Alternative Approaches

Epichlorohydrin and sodium cyanide are used in a four-step synthesis for related Boc-protected pyrrolidines, though this route is less efficient for dimethoxyphenyl derivatives .

Applications in Drug Discovery

Neurological Therapeutics

The compound’s pyrrolidine scaffold exhibits affinity for glycine transporter 1 (GlyT1), a target for schizophrenia treatment. Analogs with 3,4-dimethoxyphenyl groups show nanomolar inhibitory activity (e.g., Kₐ = 0.001 μM) and reduced P-glycoprotein efflux ratios .

Anticancer Agents

Functionalization at the pyrrolidine 3-position with aryl groups enhances cytotoxicity. Derivatives inhibit tubulin polymerization (IC₅₀ = 1.2–4.7 μM) and show selectivity for cancer cell lines .

Peptide Chemistry

As a Boc-protected intermediate, the compound enables stereoselective peptide bond formation. It is used in synthesizing cyclic peptides targeting protease enzymes.

ConditionRequirement
Temperature2–8°C (long-term storage)
ShippingExcepted Quantity (≤1g)
HazMat Fee (Air)USD 150+

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